molecular formula C9H13NOS B11782265 (2-Cyclopentylthiazol-5-yl)methanol

(2-Cyclopentylthiazol-5-yl)methanol

Cat. No.: B11782265
M. Wt: 183.27 g/mol
InChI Key: SCTLLVYGWDSJLZ-UHFFFAOYSA-N
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Description

(2-Cyclopentylthiazol-5-yl)methanol is a chemical compound with the molecular formula C9H13NOS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopentylthiazol-5-yl)methanol typically involves the reduction of ethyl 2-cyclopentylthiazole-5-carboxylate. One common method includes the use of lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out at temperatures ranging from 0°C to 30°C over a period of three hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive chemicals like lithium aluminium hydride.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopentylthiazol-5-yl)methanol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of alcohols or hydrocarbons.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

(2-Cyclopentylthiazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclopentylthiazol-5-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: The parent compound of (2-Cyclopentylthiazol-5-yl)methanol, known for its aromatic properties and reactivity.

    Sulfathiazole: An antimicrobial drug containing the thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug that includes a thiazole ring.

Uniqueness

This compound is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and can lead to different pharmacological and industrial applications .

Properties

IUPAC Name

(2-cyclopentyl-1,3-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c11-6-8-5-10-9(12-8)7-3-1-2-4-7/h5,7,11H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCTLLVYGWDSJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=C(S2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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